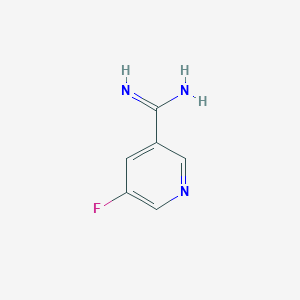

5-fluoropyridine-3-carboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-fluoropyridine-3-carboximidamide is a chemical compound with the molecular formula C6H6FN3 and a molecular weight of 139.13 g/mol . This compound is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and an amidine group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the fluorination of 3-pyridinecarboximidamide using a fluorinating agent under controlled conditions . The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of 5-fluoropyridine-3-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound during production.

Analyse Chemischer Reaktionen

Types of Reactions

5-fluoropyridine-3-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of pyridinecarboxylic acid derivatives.

Reduction: Formation of pyridinecarboximidine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

5-Fluoropyridine-3-carboximidamide is characterized by the molecular formula C₆H₆FN₃ and a molar mass of approximately 175.59 g/mol. The compound features a fluorine atom at the 5-position of the pyridine ring, which is significant for its biological activity and chemical reactivity. The hydrochloride salt form enhances its solubility, making it suitable for various applications in research and pharmaceuticals.

Pharmaceutical Research

1. Drug Development

This compound serves as a building block in the development of new drugs, particularly in anti-infective and anticancer therapies. Its structural characteristics suggest potential interactions with specific biological targets, which could lead to the discovery of novel therapeutic agents.

2. Mechanisms of Action

Research indicates that compounds with similar structures often exhibit significant biological activities. The specific mechanisms of action for this compound require further pharmacological studies to elucidate its therapeutic potential.

Biomolecular Interactions

1. Ligand Design

Recent studies have demonstrated that this compound can function as a specific ligand for proteins like trypsin. Utilizing low-field nuclear magnetic resonance (NMR), researchers have measured biomacromolecular interactions involving this compound, which can serve as a reporter for binding affinities with other ligands .

2. Hyperpolarization Techniques

The compound has been employed in hyperpolarization techniques such as SABRE (Signal Amplification By Reversible Exchange), allowing for enhanced detection in low magnetic fields. This application is particularly useful in studying biomolecular interactions without requiring high-field NMR equipment .

Material Science Applications

The fluorine substitution in this compound may also alter its physical and chemical properties, opening avenues for research in materials science. Potential applications include organic electronics and crystal engineering, where unique properties of fluorinated compounds can be leveraged.

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural variations among related compounds can significantly affect their chemical properties and biological activities:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Fluoropicolinimidamide hydrochloride | Similar fluorinated pyridine structure | Different position of the imidamide group |

| 4-Fluoropyridine-2-carboximidamide | Variation in position of functional groups | Altered biological activity profile |

| 2-Aminopyridine | Lacks fluorine but retains pyridine core | Potentially different reactivity |

This table illustrates how substituent positions and functional groups influence the behavior of these compounds within biological systems.

Case Studies and Research Findings

Several studies have documented the interactions and potential applications of this compound:

- A study on the design of oral fluoropyrimidine carbamates highlighted the importance of structural modifications for enhancing drug efficacy against tumors .

- Investigations into biomolecular interactions using hyperpolarized substrates demonstrated that this compound can effectively serve as a reporter ligand, facilitating the study of binding kinetics in protein interactions .

Wirkmechanismus

The mechanism of action of 5-fluoropyridine-3-carboximidamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can lead to the inhibition of enzymes or modulation of receptor activity, making it a valuable compound in drug discovery and development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Pyridinecarboximidamide: Lacks the fluorine atom, resulting in different chemical properties.

5-Fluoropyridine: Lacks the amidine group, affecting its reactivity and applications.

Uniqueness

5-fluoropyridine-3-carboximidamide is unique due to the presence of both the fluorine atom and the amidine group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various scientific research applications.

Eigenschaften

CAS-Nummer |

1201803-09-9 |

|---|---|

Molekularformel |

C6H6FN3 |

Molekulargewicht |

139.13 |

IUPAC-Name |

5-fluoropyridine-3-carboximidamide |

InChI |

InChI=1S/C6H6FN3/c7-5-1-4(6(8)9)2-10-3-5/h1-3H,(H3,8,9) |

InChI-Schlüssel |

BTLMVSXTXYJTNE-UHFFFAOYSA-N |

SMILES |

C1=C(C=NC=C1F)C(=N)N |

Kanonische SMILES |

C1=C(C=NC=C1F)C(=N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.